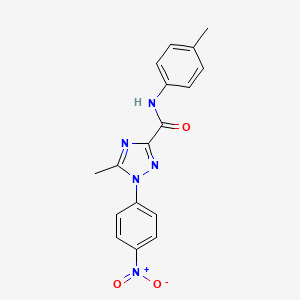

5-methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide

Description

5-Methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,4-triazole core substituted with a 4-nitrophenyl group at the 1-position, a methyl group at the 5-position, and a 4-methylphenyl carboxamide moiety at the 3-position.

Properties

IUPAC Name |

5-methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-11-3-5-13(6-4-11)19-17(23)16-18-12(2)21(20-16)14-7-9-15(10-8-14)22(24)25/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBURBHSGNNTXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide” typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Substitution Reactions:

Amide Formation: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of carboxylic acids or alcohols.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential as an antimicrobial agent , particularly against a range of bacteria and fungi. Its triazole moiety is known for its role in various pharmacological activities:

- Antifungal Activity : Triazole derivatives are commonly used in antifungal treatments. A study indicated that compounds similar to 5-methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide exhibited significant antifungal properties against Candida species and Aspergillus species .

- Anticancer Properties : Research has demonstrated that triazole compounds can inhibit cancer cell proliferation. Specifically, derivatives have been tested for their ability to induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .

| Application Type | Specific Activity | Reference |

|---|---|---|

| Antifungal | Effective against Candida and Aspergillus | |

| Anticancer | Induces apoptosis in cancer cell lines |

Agricultural Applications

In agriculture, the compound has been investigated for its potential as a fungicide . The triazole structure is well-known for its efficacy in controlling fungal pathogens in crops:

- Fungicidal Activity : Studies have shown that triazole-based fungicides can effectively manage diseases caused by Fusarium, Rhizoctonia, and other fungal pathogens that affect crop yields .

Material Science Applications

The compound's unique chemical structure also offers potential applications in material science:

- Polymer Chemistry : Due to its functional groups, it can be utilized as a building block for synthesizing novel polymers with specific properties. Triazole-containing polymers have been researched for their mechanical strength and thermal stability .

Case Studies

- Antifungal Efficacy Study :

- Agricultural Field Trials :

- Polymer Synthesis Research :

Mechanism of Action

The mechanism of action of “5-methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide” would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

Inhibiting Enzymes: Many triazole compounds inhibit enzymes by binding to their active sites.

Interacting with DNA: Some triazole derivatives can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Key Derivatives :

5-Methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS: 321431-13-4) Structural Difference: Replaces the 4-methylphenyl group with a 3-trifluoromethylphenyl substituent.

5-Methyl-N-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide (4n)

- Structural Difference : Lacks the 1-(4-nitrophenyl) substitution, simplifying the scaffold.

- Impact : Reduced steric bulk may increase solubility but diminish target-binding affinity due to the absence of the nitro group’s electron-deficient aromatic interaction .

Ribavirin Flexomers Structural Difference: Triazole-carboxamide derivatives fused to ribofuranosyl sugars (e.g., ribavirin analogs).

Cytotoxicity in Cancer Cell Lines :

- 4k (Trifluoromethyl analog): Demonstrates moderate cytotoxicity, with NMR and HRMS data confirming structural integrity.

- 4n (Nitro analog) : Lower cytotoxicity may reflect reduced binding affinity due to the absence of the 1-(4-nitrophenyl) group, which could participate in π-π stacking with hydrophobic kinase pockets .

Receptor Selectivity (vs. SR 144528) :

- SR 144528 : A CB2 receptor antagonist (Ki = 0.6 nM) with 700-fold selectivity over CB1. Its triazole-carboxamide scaffold highlights the role of aromatic substituents (e.g., chloro, methyl) in receptor specificity .

- Target Compound : The 4-nitrophenyl group may confer selectivity for nitrophilic enzymes (e.g., nitroreductases) or inflammatory targets, though direct evidence is lacking.

Biological Activity

5-Methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. The unique structural features of this compound, including the presence of methyl and nitro groups on the phenyl rings, contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C17H15N5O3

- Molecular Weight : 337.33 g/mol

- CAS Number : 321431-15-6

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular, studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values for related triazole compounds range from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .

- A derivative similar to this compound demonstrated notable selectivity against resistant strains of bacteria .

Anticancer Activity

Triazole compounds have also been explored for their anticancer properties:

- Certain triazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- The presence of specific substituents on the triazole ring can enhance the anticancer activity by modulating interactions with cellular targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Methyl group at C-5 | Enhances lipophilicity and membrane permeability |

| Nitro group on phenyl | Increases electron-withdrawing capacity, potentially enhancing binding affinity to biological targets |

Case Studies

- Antibacterial Screening :

- Anticancer Research :

Q & A

Q. What are the established synthetic routes for 5-methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide, and what are their key intermediates?

The synthesis involves multi-step reactions starting with condensation of substituted anilines and isocyanides. For example, similar triazole derivatives are synthesized via:

- Step 1 : Condensation of 4-nitroaniline and 4-methylphenyl isocyanide to form an intermediate carboximidoyl chloride.

- Step 2 : Reaction with sodium azide to cyclize into the triazole core . Key intermediates include halogenated precursors and azide intermediates. Purity is often verified via HPLC or NMR.

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | 4-Nitroaniline, isocyanide, DCM | Carboximidoyl chloride |

| 2 | NaN₃, DMF, 80°C | Triazole core |

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths/angles (e.g., triazole ring geometry) .

- NMR/FT-IR : Validates functional groups (e.g., nitrophenyl C-NO₂ stretch at ~1520 cm⁻¹).

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z 392.3).

Q. What are the solubility limitations of this compound, and how do they impact experimental design?

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic substituents (4-methylphenyl, nitrophenyl). Mitigation strategies include:

- Co-solvents : DMSO or ethanol for in vitro assays.

- Nanoparticle formulation : Encapsulation in PEGylated liposomes .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound, and what challenges arise?

SHELXL (v.2015+) refines anisotropic displacement parameters and handles twinning in SC-XRD data. Key steps:

- Data integration : Use SHELXC to process diffraction images.

- Structure solution : SHELXD for phase problem resolution via dual-space methods.

- Refinement : SHELXL for least-squares optimization, addressing issues like disordered nitro groups . Challenges include high thermal motion in the 4-nitrophenyl group, requiring restraints on displacement parameters .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound, and how can they guide optimization?

Modifications to substituents influence bioactivity:

- 4-Nitrophenyl group : Critical for π-π stacking with enzyme active sites (e.g., kinase inhibition).

- 4-Methylphenyl group : Enhances lipophilicity but reduces solubility.

- Triazole core : Replacing 1,2,4-triazole with 1,2,3-triazole decreases stability .

| Substituent | Effect on Activity | Reference |

|---|---|---|

| 4-NO₂ | ↑ Binding affinity | |

| 4-CH₃ | ↑ LogP, ↓ solubility |

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved methodologically?

Discrepancies in IC₅₀ values may stem from:

- Assay conditions : Varying ATP concentrations in kinase assays.

- Cell lines : Differential expression of target proteins. Resolution :

- Normalize data using internal controls (e.g., β-actin).

- Validate via orthogonal assays (e.g., SPR for binding kinetics) .

Q. What computational methods are suitable for predicting the compound’s interactions with cytochrome P450 enzymes?

- Docking studies (AutoDock Vina) : Model binding to CYP3A4/2D6 active sites.

- MD simulations (GROMACS) : Assess stability of enzyme-ligand complexes over 100 ns.

- QM/MM calculations : Evaluate electron transfer in metabolic reactions (e.g., nitro reduction) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.